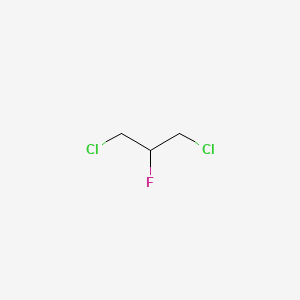

1,3-Dichloro-2-fluoropropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-fluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2F/c4-1-3(6)2-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHNBEKOOBPTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513166 | |

| Record name | 1,3-Dichloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816-38-6 | |

| Record name | 1,3-Dichloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1,3 Dichloro 2 Fluoropropane

Mechanistic Studies of Halogen-Substituted Propane (B168953) Reactivity

The reactivity of halogen-substituted propanes is characterized by a variety of reaction pathways, including electrophilic, nucleophilic, and elimination reactions. The presence of multiple halogen atoms, as in 1,3-dichloro-2-fluoropropane, introduces competitive reaction sites and influences the stability of intermediates, making its chemistry particularly complex.

Halogenated alkanes are generally not susceptible to electrophilic attack, such as nitration, under standard conditions. The carbon-halogen and carbon-hydrogen bonds are not sufficiently nucleophilic to react with typical electrophiles. Electrophilic reactions on alkanes, known as electrophilic substitution, are rare and usually require superacidic conditions, which would likely lead to a complex mixture of products through carbocationic intermediates, including rearrangements and fragmentation.

Halogenation of alkanes, which can be considered an electrophilic pathway in a broader sense, typically proceeds via a free-radical mechanism initiated by UV light or heat. unacademy.com In the case of propane, halogenation can lead to a mixture of mono-, di-, and poly-halogenated products. unacademy.com The distribution of these products is influenced by the statistical probability of substitution at each position and the relative stability of the resulting free radicals (tertiary > secondary > primary). unacademy.com For this compound, further halogenation would likely be disfavored due to the electron-withdrawing effects of the existing halogen atoms, which deactivate the C-H bonds towards radical abstraction.

Nucleophilic substitution is a hallmark reaction of alkyl halides. msu.edu In this compound, both the primary carbons bearing chlorine atoms are potential sites for nucleophilic attack. The secondary carbon bearing the fluorine atom is less likely to be a site of direct substitution due to the exceptional strength of the C-F bond, making fluoride (B91410) a very poor leaving group. acs.orgresearchgate.net

The mechanism of nucleophilic substitution can be either bimolecular (SN2) or unimolecular (SN1).

SN2 Mechanism: This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. For this compound, the primary carbons are relatively unhindered, making them susceptible to SN2 reactions. A strong nucleophile would attack one of the C-Cl bonds, leading to the displacement of a chloride ion. The rate of this reaction would be influenced by the strength of the nucleophile and the steric hindrance around the reaction center. msu.edu

SN1 Mechanism: This pathway proceeds through a carbocation intermediate. Formation of a primary carbocation at the C-1 or C-3 position is highly unfavorable. Therefore, an SN1 reaction at these positions is unlikely. While a secondary carbocation could theoretically form at the C-2 position, the extremely poor leaving group ability of fluoride makes this highly improbable under normal conditions. siue.edu Activation of the C-F bond would require harsh conditions, such as the presence of strong Lewis acids. researchgate.net

The relative reactivity of the C-Cl versus the C-F bond in nucleophilic substitution is clear: the C-Cl bond is significantly more reactive. The leaving group ability follows the order I- > Br- > Cl- >> F-. acs.org Therefore, nucleophilic substitution reactions on this compound would selectively occur at the carbon atoms bearing chlorine.

Elimination reactions, which lead to the formation of alkenes, are common for alkyl halides, especially in the presence of a strong base. unacademy.comdoubtnut.com For this compound, the removal of a hydrogen atom and a halogen from adjacent carbon atoms can occur via either an E2 or E1 mechanism.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton, and simultaneously, the leaving group departs. In this compound, a strong, sterically hindered base could abstract a proton from the C-2 position, leading to the elimination of a chloride from either C-1 or C-3, forming a halogenated propene. The rate of E2 reactions is sensitive to the strength of the base and steric factors.

E1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate, followed by the removal of a proton by a weak base. As discussed for SN1 reactions, the formation of a primary carbocation is disfavored, making the E1 pathway unlikely for the elimination of HCl. The elimination of HF via an E1 mechanism is even less probable due to the strength of the C-F bond. siue.edu

The regioselectivity of elimination reactions is generally governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate. In the case of this compound, the acidity of the proton at C-2 is increased by the electron-withdrawing fluorine atom, which could facilitate its abstraction in an E2 reaction. The rate of elimination for halogens follows the trend I > Br > Cl > F, meaning HCl elimination would be favored over HF elimination. siue.edu

Oxidation: Alkanes and their halogenated derivatives are generally resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions can lead to combustion, breaking down the molecule into smaller, more oxidized fragments such as carbon dioxide, water, and hydrogen halides. youtube.com The photocatalytic oxidation of the related compound 1,3-dichloro-2-propanol (B29581) has been studied, leading to the formation of various degradation products including 1,3-dichloro-2-propanone and chloroacetic acid. researchgate.net A similar oxidative degradation pathway could be envisioned for this compound under appropriate conditions.

Reduction: Alkyl halides can be reduced to the corresponding alkanes using various reducing agents. organicmystery.com Common methods include catalytic hydrogenation (H2 with a metal catalyst like Pd, Pt, or Ni) and reduction with metal hydrides such as lithium aluminum hydride (LiAlH4). organicmystery.com In this compound, the C-Cl bonds would be preferentially reduced over the stronger C-F bond. Thus, controlled reduction could potentially yield 2-fluoropropane (B1329498). Another method for the reduction of alkyl halides is the use of certain metals, such as zinc in the presence of an acid.

Intermolecular Chemical Transformations Involving this compound

Based on the general reactivity of alkyl halides, this compound is expected to react with a variety of organic and inorganic reagents.

Reactions with Nucleophiles: As discussed in the context of nucleophilic substitution, this compound would react with a range of nucleophiles at the primary carbons.

| Reagent Type | Example Reagent | Expected Product(s) |

| Hydroxides | Sodium Hydroxide (NaOH) | 1-chloro-2-fluoro-3-propanol, 3-chloro-2-fluoro-1-propanol |

| Alkoxides | Sodium Ethoxide (NaOEt) | 1-chloro-3-ethoxy-2-fluoropropane |

| Cyanides | Sodium Cyanide (NaCN) | 3-chloro-2-fluoropropanenitrile |

| Amines | Ammonia (NH3) | 3-chloro-2-fluoropropan-1-amine |

| Thiolates | Sodium Thiophenoxide (NaSPh) | 1-chloro-2-fluoro-3-(phenylthio)propane |

Reactions with Bases: Strong bases, particularly sterically hindered ones like potassium tert-butoxide, would favor elimination reactions, leading to the formation of 2-fluoro-3-chloroprop-1-ene or 1-chloro-2-fluoroprop-1-ene.

Reactions with Metals: Alkyl halides react with active metals to form organometallic compounds. organicmystery.com

Grignard Reagents: Reaction with magnesium in dry ether would likely form a Grignard reagent at one of the C-Cl positions, yielding a compound like (3-chloro-2-fluoropropyl)magnesium chloride. libretexts.org These reagents are powerful nucleophiles and strong bases. libretexts.org Great care must be taken to exclude water and other protic sources during their preparation and use. libretexts.orglibretexts.org

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds could be formed by reaction with lithium metal.

Wurtz Reaction: Treatment with sodium metal would lead to a coupling reaction (Wurtz reaction), potentially forming 1,6-dichloro-2,5-difluorohexane among other products. organicmystery.com

Hydrolysis: The hydrolysis of alkyl halides can proceed through nucleophilic substitution with water. For this compound, this would be a slow process at neutral pH but can be accelerated under basic conditions. nih.gov The products would be the corresponding chlorofluoroalcohols. For example, the hydrolysis of 1,1-dichloropropane (B1633073) yields propanal. doubtnut.comdoubtnut.com

Catalyzed Transformations

While specific catalyzed transformations of this compound are not extensively documented in publicly available literature, the reactivity of structurally similar halogenated alkanes provides a strong basis for predicting its behavior. Catalytic dehydrohalogenation is a principal transformation for such compounds, typically facilitated by metal oxides, supported metals, or zeolites.

For instance, studies on the conversion of dichloropropanes, such as 1,2-dichloropropane, demonstrate that catalysts like γ-Al2O3 and zeolites (CaX) can effectively promote dehydrochlorination to produce valuable unsaturated compounds like allene (B1206475) and methylacetylene. The mechanism is highly dependent on the acid-base nature of the catalyst's active sites. Lewis acid sites are proposed to initiate the reaction by abstracting a halide, forming a carbocation intermediate, which then eliminates a proton. In contrast, Brønsted acid sites can also participate in these transformations.

Given the structure of this compound, it could undergo catalyzed elimination of HCl or HF. The elimination of HCl is generally more facile than the elimination of HF due to the higher bond strength of the C-F bond. A plausible catalytic cycle would involve the interaction of a Lewis acidic site on a catalyst with one of the chlorine atoms, facilitating its departure and the formation of a secondary carbocation. Subsequent elimination of a proton from an adjacent carbon would yield a fluorinated alkene. The specific product would depend on which proton is removed and whether any rearrangements occur.

Table 1: Catalyst Systems Used in Dehydrohalogenation of Related Dichloropropanes

| Catalyst | Substrate | Primary Products | Proposed Mechanism Type |

|---|---|---|---|

| γ-Al₂O₃ | 1,2-Dichloropropane | Methylacetylene, Allene | Lewis Acid-Base Catalysis |

| CaX Zeolite | 1,2-Dichloropropane | Allene, Methylacetylene | Brønsted/Lewis Acid-Base Catalysis |

| Expanded Clay | 1,2-Dichloropropane | Allene, Methylacetylene | Brønsted/Lewis Acid-Base Catalysis |

Intramolecular Rearrangements and Cyclization Mechanisms in Halogenated Propanes

Halogenated propanes, particularly those with halogens at the 1 and 3 positions, are precursors for intramolecular cyclization to form cyclopropane (B1198618) rings. This transformation is a key example of an intramolecular nucleophilic substitution (an SNi-type mechanism) or a metal-mediated reductive coupling.

A well-established method for forming cyclopropanes is the treatment of 1,3-dihalopropanes with a reducing agent, such as zinc powder or samarium(II) iodide. organic-chemistry.orgacs.org This process, a variation of the Wurtz coupling, involves the formation of an organometallic intermediate. For this compound, a similar reaction with a reducing metal (M) could proceed by oxidative addition of the metal into one C-Cl bond to form a carbanion-like organometallic species (Cl-CH₂-CHF-CH₂-MCl). This species can then undergo an intramolecular SN2 reaction, where the carbanionic carbon attacks the other carbon bearing a chlorine atom, displacing the chloride and closing the three-membered ring to form fluorocyclopropane.

The reaction is stereospecific, and the presence of the fluorine atom on the central carbon would be expected to influence the reaction rate and potentially the stability of the resulting cyclopropane ring.

Hydride and Halogen Shifts in Related Compounds

Intramolecular rearrangements, such as hydride and halogen shifts, are fundamental processes in the chemistry of carbocations. libretexts.orglibretexts.orglumenlearning.com These shifts occur when an unstable carbocation can rearrange to a more stable one. The driving force is the increase in stability, following the general trend: tertiary > secondary > primary carbocation. libretexts.org

These rearrangements are typically 1,2-shifts, meaning a group migrates to an adjacent atom. libretexts.org If this compound were to form a carbocation, for instance, by the loss of a chloride ion (Cl⁻) with the assistance of a Lewis acid, a primary carbocation would initially form at C1 or C3. This unstable primary carbocation could potentially rearrange.

A 1,2-hydride shift from the adjacent C2 would transform the primary carbocation into a more stable secondary carbocation stabilized by the adjacent fluorine atom. While fluorine is highly electronegative, it can also stabilize an adjacent carbocation through resonance by donating a lone pair of electrons. Similarly, a 1,2-halogen shift (either chloro or fluoro) could theoretically occur, though hydride shifts are generally more common. The propensity for a group to migrate depends on its migratory aptitude and the stability of the resulting carbocation.

Activation of Carbon-Fluorine Bonds in Saturated Fluorocarbons

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 105 kcal/mol, making its activation a significant chemical challenge. rsc.org However, various methods involving transition metals and metalloenzymes have been developed to cleave this robust bond. nih.govnih.gov

Transition-metal complexes, particularly those of nickel, palladium, rhodium, and gold, are capable of activating C-F bonds. rsc.orgox.ac.ukmdpi.com The mechanisms for this activation are diverse and include:

Oxidative Addition: A low-valent metal center inserts into the C-F bond, forming an organometallic fluoride complex. This is often the initial step in catalytic cycles.

β-Fluoride Elimination: An organometallic intermediate with a fluorine atom on the carbon beta to the metal can eliminate a metal-fluoride species to form an alkene. nih.gov

Lewis Acid-Assisted Cleavage: A Lewis acidic metal center can coordinate to the fluorine atom, weakening the C-F bond and making it susceptible to cleavage.

In the context of this compound, the C-F bond at the secondary carbon is less reactive than the C-Cl bonds at the primary carbons. Catalytic processes would likely involve the activation of the C-Cl bonds first. However, under specific conditions with highly reactive, electron-rich metal catalysts, activation of the C-F bond could be achieved, potentially leading to hydrodefluorination or other functionalization reactions. Metalloenzymes, such as certain cytochrome P450s, have also been shown to cleave C-F bonds, typically through an oxidative mechanism involving a high-valent metal-oxo intermediate. nih.gov

Table 2: General Mechanisms for Transition Metal-Mediated C-F Bond Activation

| Activation Mechanism | Description | Common Metals |

|---|---|---|

| Oxidative Addition | The metal center inserts directly into the C-F bond, breaking it and forming new M-C and M-F bonds. | Ni, Pd, Pt, Rh |

| β-Fluoride Elimination | An organometallic species eliminates a metal fluoride to form a C=C double bond. | Various |

| Fluorophilic/Lewis Acid Activation | A highly Lewis acidic or fluorophilic species (e.g., silyl (B83357) cations, Al complexes) coordinates to the fluorine, weakening the C-F bond for subsequent cleavage. | Al, Si, Ti |

| H/F Exchange | A metal-hydride complex exchanges its hydride for a fluorine atom from the substrate. | Au |

Advanced Applications of 1,3 Dichloro 2 Fluoropropane As a Chemical Building Block

Role in Complex Organic Synthesis and Derivatization

The trifunctional nature of 1,3-dichloro-2-fluoropropane provides multiple reactive sites, allowing for a variety of chemical transformations. This makes it a valuable precursor in the synthesis of a wide range of organic compounds.

Precursor for Fluorinated Olefins and Substituted Propenes

One of the primary applications of this compound is its role as a precursor to valuable fluorinated olefins. Through a process known as dehydrohalogenation, which involves the removal of a hydrogen and a halogen atom, this compound can be converted into fluorinated propenes. This elimination reaction is typically carried out using a base.

The reaction can proceed via two main pathways, leading to the formation of two isomeric fluoro-olefins: 2-fluoro-3-chloropropene and 1-chloro-2-fluoropropene (also known as 2-fluoroallyl chloride). The regioselectivity of this reaction can be influenced by the choice of base and reaction conditions.

These resulting fluorinated olefins are highly reactive intermediates that can participate in a variety of subsequent reactions, including polymerizations and cycloadditions, to generate more complex fluorinated molecules.

Table 1: Dehydrohalogenation Products of this compound

| Product Name | Chemical Formula | Structure |

| 2-Fluoro-3-chloropropene | C₃H₄ClF | CH₂=CFCH₂Cl |

| 2-Fluoroallyl chloride | C₃H₄ClF | CH₂=CFCH₂Cl |

Note: 2-Fluoro-3-chloropropene and 2-fluoroallyl chloride are different names for the same compound.

Intermediate in the Synthesis of Specific Pharmaceutical Precursors

For instance, the 2-fluoroallyl moiety, derived from this compound, can be incorporated into bioactive molecules. While direct synthesis pathways starting from this compound are not extensively documented in publicly available literature, the resulting fluorinated olefins are known to be valuable in pharmaceutical synthesis. The chloro- and fluoro-substituents on the propane (B168953) chain allow for sequential nucleophilic substitutions, enabling the attachment of various pharmacophores.

Building Block for Agrochemicals and Specialty Chemicals

The agrochemical industry widely utilizes fluorinated compounds for the development of new herbicides, insecticides, and fungicides. The introduction of fluorine can lead to increased potency and selectivity of these agents. This compound serves as a foundational building block for the synthesis of such agrochemicals.

Through dehydrohalogenation to form fluorinated propenes, and subsequent reactions, various functional groups can be introduced to create complex molecules with desired pesticidal activities. The presence of both chlorine and fluorine offers multiple points for modification, allowing for the fine-tuning of the final product's properties.

Utilization in the Preparation of Fluorine-Containing Heterocyclic Compounds

Fluorine-containing heterocyclic compounds are a significant class of molecules in medicinal and materials chemistry. This compound and its derivatives can be employed in the synthesis of these important structures.

The fluorinated olefins generated from this compound can act as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of various fluorinated heterocyclic rings. For example, [4+2] and [3+2] cycloadditions are powerful methods for constructing six- and five-membered rings, respectively.

Furthermore, the dihalo-functionality of this compound allows for ring-closing reactions with dinucleophiles to form heterocyclic systems. For instance, reaction with a diamine or a dithiol could potentially lead to the formation of fluorinated piperidines or dithianes, respectively. While specific examples starting directly from this compound are not abundant in the literature, the general synthetic strategies are well-established for similar dihaloalkanes.

Functional Group Interconversions and Advanced Derivatization Strategies

The chlorine atoms in this compound are susceptible to nucleophilic substitution reactions, allowing for a wide range of functional group interconversions. This versatility is a key aspect of its utility as a chemical building block.

Strong nucleophiles can displace one or both chlorine atoms to introduce new functionalities. For example, reaction with amines can lead to the formation of fluorinated amines, while reaction with thiols can produce fluorinated thioethers. The reactivity of the two chlorine atoms can potentially be differentiated based on reaction conditions, allowing for stepwise derivatization.

Elimination reactions, as discussed in the context of olefin synthesis, are another important class of functional group interconversions for this molecule. These reactions transform the saturated propane backbone into an unsaturated propene, which opens up a different set of synthetic possibilities.

Table 2: Potential Functional Group Interconversions of this compound

| Reagent/Reaction Type | Product Functional Group |

| Strong Base (e.g., KOH) | Alkene (C=C) |

| Amine (e.g., RNH₂) | Amine (-NHR) |

| Thiol (e.g., RSH) | Thioether (-SR) |

| Cyanide (e.g., NaCN) | Nitrile (-CN) |

| Azide (e.g., NaN₃) | Azide (-N₃) |

These derivatization strategies significantly expand the synthetic utility of this compound, enabling its use in the construction of a diverse array of complex and valuable fluorinated molecules.

Analytical Characterization Techniques for 1,3 Dichloro 2 Fluoropropane

Chromatographic Methods for Detection and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard and most powerful technique for the trace analysis of volatile halogenated organic compounds. However, specific methods validated for 1,3-dichloro-2-fluoropropane are not described in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

No specific GC-MS methods, including column types, temperature programs, or mass spectra for the definitive identification of this compound at trace levels, were found in publicly accessible research. For analogous compounds, GC-MS is used to separate the analyte from complex matrices and provide mass-to-charge ratio data for identification. nsf.gov

Optimization of Extraction and Sample Preparation Procedures

The literature search did not yield any studies focused on the optimization of extraction and sample preparation procedures specifically for this compound from various matrices such as soil, water, or biological tissues. Such research is crucial for developing reliable quantitative methods.

Application of Internal Standards for Quantitative Analysis

Quantitative analysis of volatile compounds by GC-MS typically relies on the use of an internal standard, often a deuterated analog of the analyte, to correct for variations in extraction efficiency and instrument response. No information regarding the selection or application of specific internal standards for the quantitative analysis of this compound could be located.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous confirmation of a molecule's chemical structure. While these methods are standard practice in chemical characterization, published experimental data for this compound is sparse.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.

¹H NMR: No experimental proton NMR data, including chemical shifts and coupling constants for this compound, is available in the reviewed sources.

¹⁹F NMR: The PubChem database entry for this compound indicates the existence of a ¹⁹F NMR spectrum, but the actual spectral data (chemical shifts, multiplicity) is not provided. nih.gov Fluorine-19 NMR is particularly informative for fluorinated compounds.

¹³C NMR: No published ¹³C NMR spectra for this compound were found. Analysis of a structurally related but more complex compound, 2-bromo-1-(3-bromophenyl)-1,3-dichloro-2-fluoropropane, demonstrates how carbon-fluorine coupling constants (¹JCF, ²JCF) are used for structural assignment, but this data is not transferable. nsf.gov

Interactive Table: Predicted NMR Data (Illustrative Only) Note: The following table is based on computational predictions and general principles of NMR spectroscopy, as experimental data is unavailable. Actual values may differ.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 3.8 - 4.2 | Doublet of doublets | J(H,H), J(H,F) |

| ¹³C (CH₂Cl) | 45 - 55 | Doublet | ²J(C,F) |

| ¹³C (CHF) | 85 - 95 | Doublet | ¹J(C,F) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting

High-resolution mass spectrometry is a key technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The search for HRMS data on this compound did not yield specific studies detailing its exact mass measurements or fragmentation patterns used for molecular fingerprinting. The theoretical exact mass can be calculated from its molecular formula, C₃H₅Cl₂F.

Interactive Table: Compound Names

| Compound Name |

|---|

| This compound |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these vibrational modes are determined by the movement of its constituent atoms and are characteristic of the specific bonds (C-H, C-C, C-Cl, C-F) and their arrangement within the molecule. While a detailed experimental vibrational analysis specifically for this compound is not extensively documented in publicly available literature, the expected spectral features can be inferred from the analysis of structurally similar halogenated propanes.

The vibrational spectrum of this compound is complex due to the presence of multiple conformers (rotational isomers) and the various types of chemical bonds. The primary vibrational modes can be categorized as stretching, bending, rocking, wagging, and twisting motions.

Key Vibrational Regions and Expected Frequencies:

C-H Stretching: The C-H stretching vibrations from the -CH2Cl and -CHF- groups are typically observed in the high-frequency region of the IR and Raman spectra, generally between 2900 and 3100 cm⁻¹.

C-C Stretching: The stretching of the carbon-carbon single bonds in the propane (B168953) backbone gives rise to absorptions in the 800-1200 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond is strong, and its stretching vibration is expected to produce a prominent band in the IR spectrum, typically in the region of 1000-1400 cm⁻¹. The exact position is sensitive to the surrounding chemical environment.

C-Cl Stretching: The carbon-chlorine stretching vibrations are found at lower frequencies, usually in the 600-800 cm⁻¹ range. The presence of two C-Cl bonds can lead to both symmetric and asymmetric stretching modes.

Bending and Other Deformations: A variety of bending modes (scissoring, rocking, wagging, and twisting) for the CH₂, CHF, and CCl groups, as well as skeletal deformations of the C-C-C backbone, populate the "fingerprint region" of the spectrum (below 1500 cm⁻¹). These bands are highly characteristic of the molecule's specific structure and conformation.

Raman spectroscopy serves as a complementary technique to IR spectroscopy. azom.com While strong C-F bonds often yield strong IR signals, the less polar C-C and C-Cl bonds can produce more intense signals in the Raman spectrum. A complete vibrational analysis would involve both techniques, often supported by computational calculations (like Density Functional Theory, DFT) to assign the observed spectral bands to specific vibrational modes of the different possible conformers. Studies on similar molecules like 2-fluoropropane (B1329498) and 1,3-dichloropropane (B93676) have successfully used this combined approach to assign fundamental bands and analyze conformational equilibria. researchgate.netrsc.org

Table 1: Expected Vibrational Frequency Ranges for this compound

| Vibrational Mode | Bond Type | Expected Frequency Range (cm⁻¹) | Primary Detection Method |

| Stretching | C-H | 2900 - 3100 | IR and Raman |

| Stretching | C-F | 1000 - 1400 | IR (Strong) |

| Stretching | C-C | 800 - 1200 | Raman |

| Stretching | C-Cl | 600 - 800 | IR and Raman |

| Bending/Deformation | CH₂, CHF | < 1500 | IR and Raman |

X-ray Crystallography for Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique requires a single, well-ordered crystal of the compound of interest. For volatile, often liquid, compounds like this compound, crystallographic analysis is performed on solid derivatives or by co-crystallization with another molecule.

However, a review of scientific literature indicates that there are no publicly available studies detailing the X-ray crystallographic structure of this compound or its crystalline derivatives. The compound's volatility and the challenges associated with obtaining a stable, single crystal have likely limited such investigations. Structural information for this molecule is primarily derived from other spectroscopic methods and computational modeling.

Challenges in the Analytical Chemistry of Volatile Halogenated Propanes

The analysis of volatile halogenated propanes, including this compound, presents several significant analytical challenges, primarily stemming from their physical and chemical properties. These compounds are often present at trace levels in environmental or biological samples, necessitating highly sensitive and selective analytical methods.

Key Challenges Include:

Volatility and Sample Preparation: The high vapor pressure of these compounds makes them prone to loss during sample collection, storage, and preparation. To overcome this, specialized sampling and extraction techniques are required. Purge-and-trap (P&T) and headspace analysis are common methods where the volatile analytes are purged from a sample matrix (like water or soil) with an inert gas and then trapped on a sorbent material before being introduced into a gas chromatograph (GC). nih.gov Solid-phase microextraction (SPME) is another technique that has gained popularity for its simplicity and efficiency in pre-concentrating volatile organic compounds (VOCs).

Chromatographic Separation: Gas chromatography is the standard technique for separating volatile halogenated compounds. However, a significant challenge is the potential for co-elution, where multiple compounds have similar retention times and exit the GC column simultaneously. chromatographyonline.com This is particularly problematic in complex environmental samples containing numerous VOCs. The use of high-resolution capillary columns with specific stationary phases is crucial for achieving adequate separation. gcms.cz In some cases, comprehensive two-dimensional gas chromatography (GC×GC) may be necessary to resolve complex mixtures.

Detection and Quantification: Due to their halogenated nature, these compounds can be detected with high sensitivity using an electron capture detector (ECD). However, the ECD is not highly selective. Mass spectrometry (MS) coupled with GC (GC-MS) is the preferred method for unambiguous identification and quantification. nih.govchromatographyonline.com It provides structural information, which is critical for distinguishing between isomers that may have similar chromatographic behavior. For even greater selectivity, especially in complex matrices, halogen-specific detectors (XSD) can be employed, which offer very clean chromatograms with minimal noise. nih.gov

Matrix Interference: Samples from environmental sources (water, air, soil) or biological tissues often contain a multitude of other compounds that can interfere with the analysis. nih.gov These matrix effects can suppress or enhance the analytical signal, leading to inaccurate quantification. Proper sample cleanup and the use of selective detectors are essential to minimize these interferences.

Lack of Certified Reference Materials: The accuracy of quantification is dependent on the availability of certified reference materials for calibration. For less common halogenated propanes, obtaining these standards can be difficult, which introduces uncertainty into the analytical results. mdpi.com

Table 2: Summary of Analytical Challenges and Mitigation Strategies

| Challenge | Description | Common Mitigation Strategies |

| Sample Loss | High volatility leads to loss of analyte during sample handling and preparation. | Purge-and-Trap (P&T), Headspace Analysis, Solid-Phase Microextraction (SPME). |

| Co-elution | Multiple compounds eluting from the GC column at the same time, complicating identification. | High-resolution capillary columns, method optimization, two-dimensional GC (GC×GC). |

| Detection Specificity | Non-specific detectors can respond to interfering compounds, leading to false positives. | Use of selective detectors like Mass Spectrometry (MS) or Halogen-Specific Detectors (XSD). nih.gov |

| Matrix Effects | Components of the sample matrix interfering with the analyte signal, causing inaccurate quantification. | Thorough sample cleanup procedures, use of internal standards, matrix-matched calibration. |

| Calibration | Difficulty in obtaining certified reference standards for less common analytes. | Use of surrogate compounds with similar properties, estimation of response factors (semi-quantitative). mdpi.com |

Computational and Theoretical Investigations of 1,3 Dichloro 2 Fluoropropane

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical methods are fundamental to predicting the properties of molecules like 1,3-dichloro-2-fluoropropane from first principles. These computational techniques solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate tool. For this compound, DFT would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as dipole moments and molecular orbital energies.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G**) to model the system. The outputs would provide insights into the molecule's stability and reactivity.

Molecular Orbital and Natural Bond Orbital (NBO) Analyses

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, which are distributed among various molecular orbitals. An analysis of the MOs of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal regions susceptible to electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts of lone pairs, and sigma (σ) and pi (π) bonds. For this compound, an NBO analysis would quantify the electron density in the C-H, C-C, C-Cl, and C-F bonds and the lone pairs on the halogen atoms. This method is particularly useful for studying intramolecular interactions, such as hyperconjugation.

Conformational Analysis and Stereoelectronic Effects

The flexibility of the propane (B168953) backbone allows this compound to exist in various spatial arrangements, known as conformations, which arise from rotation around its C-C single bonds.

Evaluation of Rotational Isomerism

Rotation around the C1-C2 and C2-C3 bonds of this compound gives rise to multiple rotational isomers (rotamers). These conformers, such as anti and gauche arrangements of the substituents, possess different energies. Computational methods like DFT and ab initio calculations are used to map the potential energy surface as a function of the dihedral angles (e.g., Cl-C1-C2-F and F-C2-C3-Cl). This analysis identifies the energy minima, which correspond to stable conformers, and the energy maxima, which are the transition states between them. A study on the related molecule 1,3-dichloro-2-propanol (B29581) predicted the existence of a mixture of conformers at ambient temperature. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cl-C1-C2-C3-Cl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| anti-anti | ~180° | [Value] | [Value] |

| anti-gauche | ~60° | [Value] | [Value] |

Investigation of the Gauche Effect and Hyperconjugation

The "gauche effect" is a phenomenon where a conformation with adjacent substituents positioned at a ~60° dihedral angle (gauche) is unexpectedly more stable than the anti conformation (~180°), where bulky groups are furthest apart. wikipedia.org This effect is common in molecules containing electronegative atoms, such as fluorine.

In this compound, the stability of the various rotamers would be influenced by a combination of steric repulsion (van der Waals strain) and stereoelectronic effects. The primary stereoelectronic explanation for the gauche effect is hyperconjugation. wikipedia.orgd-nb.info This involves a stabilizing interaction where electron density is donated from a filled bonding orbital (a σ orbital) to a nearby empty antibonding orbital (a σ* orbital). swarthmore.edu

An NBO analysis would be the ideal tool to investigate this. For example, in a gauche conformer of this compound, a C-H or C-C σ bonding orbital could align favorably to donate electron density into the antibonding σ* orbital of a neighboring C-F or C-Cl bond. The strength of these σ → σ* interactions can be calculated, providing a quantitative measure of their contribution to the stability of each conformer and explaining any preference for a gauche arrangement.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for understanding the intricate details of chemical reactions. For a molecule like this compound, such studies would be invaluable in predicting its reactivity and degradation pathways.

Transition State Characterization and Reaction Pathway Mapping

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to locate and characterize these fleeting structures. By mapping the entire reaction pathway, from reactants to products through the transition state, chemists can gain insights into the reaction's feasibility and kinetics.

For this compound, potential reactions of interest would include nucleophilic substitution, elimination, and atmospheric degradation pathways. For instance, a reaction with a nucleophile could proceed via an S(_N)2 mechanism, and computational modeling would be used to calculate the activation energy barrier for this process. However, specific studies detailing the transition state geometries and energies for reactions involving this compound are not present in the surveyed literature.

One relevant, albeit not computationally detailed, study mentions the reaction of this compound with BrF(_3) to yield 1,2,3-trifluoropropane. This suggests a halogen exchange reaction, a process ripe for computational investigation to determine the stepwise or concerted nature of the mechanism and to characterize the associated transition states. Without dedicated computational studies, the specifics of this reaction pathway remain speculative.

Solvent Effects on Reaction Dynamics

The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. Computational chemistry can model these solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

The aforementioned reaction of this compound with BrF(_3) was noted to be influenced by the solvent, which underscores the importance of this factor. A computational investigation would be able to quantify the stabilization or destabilization of reactants, transition states, and products in different solvents, thereby explaining the observed changes in reaction outcomes. For example, polar solvents might preferentially stabilize a polar transition state, accelerating the reaction. Regrettably, no computational studies that specifically model the solvent effects on the reaction dynamics of this compound were identified.

Vibrational Spectroscopy Interpretation and Theoretical Predictions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key technique for identifying and characterizing molecules. Computational methods can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm its structure and assign spectral bands to specific molecular motions.

Theoretical predictions of the vibrational spectrum of this compound would involve calculating the harmonic frequencies at a given level of theory (e.g., DFT with a suitable basis set). These calculations would provide a detailed picture of the molecule's vibrational modes, such as C-H, C-C, C-Cl, and C-F stretching and bending vibrations. Such theoretical spectra would be an invaluable aid in the analysis of experimental spectroscopic data. While computational studies on the vibrational spectra of related molecules like 1,3-dichloropropane (B93676) and other fluorinated alkanes exist, a specific theoretical vibrational analysis for this compound is not available in the current body of scientific literature.

Environmental Abatement and Degradation Pathways of 1,3 Dichloro 2 Fluoropropane

Biotic Degradation Mechanisms

The biodegradation of 1,3-Dichloro-2-fluoropropane is anticipated to be a challenging process for microorganisms due to the presence of a highly stable carbon-fluorine (C-F) bond. Organofluorine compounds are generally more resistant to microbial degradation than their chlorinated or brominated counterparts. nih.gov However, insights can be drawn from the microbial metabolism of related chlorinated propanes.

While direct evidence for the microbial degradation of this compound by specific bacterial strains is not available in the current scientific literature, the metabolic capabilities of certain bacteria towards similar chlorinated compounds provide a potential framework. Strains of Corynebacterium and Agrobacterium have been identified as capable of degrading chlorinated propanols. For instance, Agrobacterium radiobacter AD1 has been engineered to utilize 1,2,3-trichloropropane (B165214) as a sole carbon and energy source by expressing an evolved haloalkane dehalogenase. nih.govenvironmentalrestoration.wiki This suggests that bacteria with appropriate enzymatic machinery could potentially metabolize halogenated propanes.

The degradation of chlorinated propanes by these bacteria often involves initial dehalogenation steps. nih.gov However, the enzymatic cleavage of the C-F bond is energetically more demanding than that of a carbon-chlorine (C-Cl) bond, posing a significant barrier to microbial metabolism. nih.gov Therefore, it is plausible that microbial degradation of this compound, if it occurs, would proceed at a much slower rate compared to its non-fluorinated analogue, 1,3-dichloropropane (B93676).

The enzymatic degradation of halogenated short-chain hydrocarbons often proceeds through a series of hydrolytic reactions catalyzed by enzymes such as haloalkane dehalogenases and epoxide hydrolases. muni.cz For chlorinated propanols, a common pathway involves the initial removal of a chlorine atom by a haloalcohol dehalogenase to form an epoxide intermediate. This epoxide is then hydrolyzed by an epoxide hydrolase to a diol, which can enter central metabolic pathways. nih.gov

In the case of this compound, a hypothetical enzymatic pathway could involve the initial removal of a chlorine atom to form a fluorinated epoxide. Subsequently, an epoxide hydrolase would be required to open the epoxide ring. nih.govresearchgate.net While epoxide hydrolases are known to act on a wide range of substrates, their activity towards fluorinated epoxides is not well-documented. nih.gov The high electronegativity of the fluorine atom could influence the reactivity of the epoxide ring and its susceptibility to enzymatic hydrolysis. The C-F bond itself is generally resistant to cleavage by many dehalogenases that readily act on chlorinated and brominated compounds. nih.gov

Plausible Enzymatic Degradation Steps for Halogenated Propanes

| Step | Enzyme Family | Reaction | Substrate Example | Product Example |

|---|---|---|---|---|

| 1 | Haloalcohol Dehalogenase | Dehalogenation | 1,3-Dichloro-2-propanol (B29581) | Epichlorohydrin (B41342) |

| 2 | Epoxide Hydrolase | Hydrolysis | Epichlorohydrin | 3-Chloro-1,2-propanediol |

| Hypothetical Step 1 (for this compound) | Haloalcohol Dehalogenase | Dechlorination | This compound | 2-Fluoro-epichlorohydrin (hypothetical) |

| Hypothetical Step 2 (for this compound) | Epoxide Hydrolase | Hydrolysis | 2-Fluoro-epichlorohydrin (hypothetical) | Fluorinated diol (hypothetical) |

The biodegradation of chiral pollutants can be either non-enantioselective, where both enantiomers are degraded at the same rate, or enantioselective, where one enantiomer is preferentially degraded. Enantioselectivity is a common feature of enzymatic reactions due to the chiral nature of enzyme active sites.

For related chlorinated compounds, both non-enantioselective and enantioselective biodegradation processes have been observed. For instance, some bacterial strains degrade 2,3-dichloropropanol non-enantioselectively. nih.gov In contrast, enantioselective degradation has been reported for other halogenated compounds by various microorganisms.

Given that this compound is a chiral molecule, its potential biodegradation would likely be enantioselective if it proceeds via enzymatic pathways. The specific stereopreference would depend on the enzymes involved in the degradation process in a particular microorganism. However, in the absence of experimental data on the biodegradation of this compound, any discussion of enantioselectivity remains speculative.

Degradation Kinetics and Environmental Half-Lives of this compound in Diverse Media

The environmental persistence of this compound, also known as HCFC-261ea, is determined by its degradation rates in various environmental compartments, including the atmosphere, water, and soil. The rate of degradation is often expressed as a half-life, which is the time it takes for half of the initial amount of the compound to break down.

Research by Papanastasiou et al. (2018) provides specific data on the atmospheric lifetime of this compound. The global atmospheric lifetime of this compound is estimated to be 0.536 years. This is further broken down into a tropospheric atmospheric lifetime of 0.554 years and a much longer stratospheric atmospheric lifetime of 20 years noaa.gov. The significant difference between the tropospheric and stratospheric lifetimes suggests that the primary degradation pathway for this compound in the atmosphere occurs in the lower atmosphere (troposphere).

The following table summarizes the available atmospheric lifetime data for this compound.

| Environmental Compartment | Parameter | Value (years) | Source |

|---|---|---|---|

| Atmosphere | Global Atmospheric Lifetime | 0.536 | Papanastasiou et al. (2018) noaa.gov |

| Tropospheric Atmospheric Lifetime | 0.554 | Papanastasiou et al. (2018) noaa.gov | |

| Stratospheric Atmospheric Lifetime | 20 | Papanastasiou et al. (2018) noaa.gov | |

| Water | Half-Life | Data not available | - |

| Soil | Half-Life | Data not available | - |

Historical Context and Future Research Directions in 1,3 Dichloro 2 Fluoropropane Chemistry

Evolution of Research on Halogenated Propanes and Fluorinated Analogues

The study of halogenated propanes is rooted in the broader history of alkane chemistry. Early research into the halogenation of simple alkanes like propane (B168953) was characterized by free-radical chain reactions. These reactions, typically initiated by heat or UV light, were powerful tools for functionalizing otherwise inert alkanes but suffered from a significant lack of selectivity. msu.edu For instance, the gas-phase chlorination of propane yields a mixture of 1-chloropropane (B146392) and 2-chloropropane (B107684). msu.edulibretexts.org Experiments have shown that the distribution of these isomers is not purely statistical; the secondary hydrogens are more reactive than the primary ones, leading to a higher proportion of 2-chloropropane than would be expected based on hydrogen count alone. chemistrysteps.commasterorganicchemistry.com Bromination was found to be more selective than chlorination, preferentially substituting the more stable secondary radical intermediate. chemistrysteps.comyoutube.com This foundational work established the basic principles of alkane halogenation but highlighted the challenge of controlling regioselectivity.

The introduction of fluorine into organic molecules marked a new era in halogen chemistry. Organofluorine chemistry began in the 19th century, but for a long time, its development was hampered by the extreme reactivity and hazardous nature of reagents like elemental fluorine. nih.gov A pivotal advancement came with the development of halogen exchange (halex) reactions, which provided a milder and more controlled method for C-F bond formation.

Among the most significant of these is the Swarts reaction, first described by Frédéric Swarts in 1892. wikipedia.org This reaction typically involves heating an alkyl chloride or bromide with a heavy metal fluoride (B91410), such as antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony(V) salt, to replace the heavier halogen with fluorine. wikipedia.orgcollegedunia.comunacademy.com The Swarts fluorination became a cornerstone for the synthesis of a wide range of fluoroalkanes and chlorofluoroalkanes from readily available chlorinated precursors. This method is directly applicable to the synthesis of mixed halogenated propanes like 1,3-dichloro-2-fluoropropane from a corresponding trichloropropane (B3392429) precursor, representing a crucial step from non-selective direct halogenations to targeted synthesis.

The following table provides a timeline of key historical developments in the research of halogenated alkanes.

| Date | Key Development | Significance |

|---|---|---|

| Mid-19th Century | First synthesis of simple organofluorine compounds. nih.gov | Established the field of organofluorine chemistry. |

| Late 19th Century | Studies on free-radical chlorination and bromination of alkanes like propane. msu.edu | Demonstrated a method for functionalizing alkanes but highlighted the challenge of selectivity. chemistrysteps.com |

| 1892 | Frédéric Swarts develops the Swarts reaction. wikipedia.org | Provided a practical and controlled method for synthesizing fluoroalkanes via halogen exchange, enabling access to compounds like this compound. |

| 1920s-1930s | Industrial production of chlorofluorocarbons (CFCs) begins. wikipedia.orgwikipedia.org | Spurred large-scale research and production of halogenated alkanes for applications like refrigerants. |

Emerging Trends in Fluoroorganic Chemistry Relevant to this compound

Modern fluoroorganic chemistry is focused on developing highly selective, efficient, and environmentally benign methods for C-F bond formation. These emerging trends offer new perspectives on the synthesis and potential applications of specific molecules like this compound.

One of the most transformative developments is the use of visible-light photoredox catalysis . This strategy employs photocatalysts that, upon absorbing visible light, can initiate single-electron transfer (SET) processes under mild conditions. mdpi.comresearchgate.net This allows for the generation of radical intermediates from precursors that are difficult to activate using traditional thermal methods. For this compound, photoredox catalysis could enable novel synthetic pathways or be used to selectively functionalize one of its C-Cl or C-H bonds while preserving the C-F bond. Furthermore, photocatalysis has been shown to enable C-F bond cleavage, suggesting that fluorinated compounds can be used as starting materials for defluorinative functionalization. acs.orgmdpi.comnih.gov

Another significant trend is asymmetric fluorination , which involves the enantioselective introduction of fluorine into a molecule. researchgate.net While this compound itself is achiral, the development of chiral catalysts (both transition-metal-based and organocatalysts) for fluorination is highly relevant for creating chiral derivatives or analogues. nih.govrsc.org Such methods could be adapted to synthesize enantiopure building blocks from prochiral substrates related to the propane backbone, a critical need in pharmaceutical development. rsc.org

Finally, the strategic incorporation of fluorine is increasingly used to tailor the properties of advanced materials . Fluorination can profoundly alter characteristics such as thermal stability, chemical resistance, polarity, and surface properties. digitellinc.com Fluorinated polymers are widely used for specialized applications, and smaller fluorinated molecules are being investigated as liquid crystals, electrolytes in batteries, and components of functional coatings. man.ac.uk Research into the physical properties of this compound could reveal its potential as a monomer precursor, a solvent with unique properties, or an additive for modifying material performance. For instance, studies on other fluorinated propanes have explored their use in gas separation applications. nih.gov

The table below summarizes these emerging trends and their potential relevance to this compound.

| Emerging Trend | Key Technology / Concept | Potential Relevance to this compound |

|---|---|---|

| Visible-Light Photoredox Catalysis | Organic dyes, Iridium or Ruthenium complexes as photocatalysts. mdpi.com | Development of novel, mild synthetic routes; selective C-H or C-Cl functionalization; use as a substrate in defluorinative reactions. acs.orgnih.gov |

| Asymmetric Fluorination | Chiral transition metal complexes or organocatalysts. researchgate.net | Synthesis of chiral derivatives and analogues for applications in medicinal chemistry. |

| Fluorinated Functional Materials | Fluoropolymers, fluorinated ionic liquids, liquid crystals. man.ac.uk | Potential use as a specialty solvent, a precursor to new polymers, or an additive to modify material properties. digitellinc.com |

Prospective Avenues for Synthetic Innovation and Mechanistic Exploration

Building upon current trends, future research on this compound can be envisioned along two main trajectories: the development of innovative synthetic methods and deeper mechanistic understanding through computational and experimental studies.

Prospective Avenues for Synthetic Innovation:

Future synthetic work could move beyond classical methods like the Swarts reaction to achieve more direct and atom-economical syntheses. A significant goal would be the development of catalytic systems for the direct, regioselective tri-functionalization of propane or propene with two chlorine atoms and one fluorine atom at the desired positions. This could involve multi-catalyst systems or novel ligands that can control the sequence and position of halogen installation.

Furthermore, this compound could be explored as a versatile fluorinated building block . The differential reactivity of the C-Cl and C-F bonds could be exploited for sequential functionalization. Research into selective C-Cl bond activation (e.g., via transition metal catalysis) in the presence of the more robust C-F bond would unlock pathways to a variety of more complex monofluorinated structures. Conversely, emerging strategies for C-F bond insertion or activation could utilize the fluorine atom as a reactive handle under specific photocatalytic or Lewis acidic conditions. researchgate.netnih.gov

Prospective Avenues for Mechanistic Exploration:

A deeper understanding of the fundamental properties and reactivity of this compound is essential for guiding its future application. Computational chemistry , particularly using methods like Density Functional Theory (DFT), offers a powerful tool for this purpose. researchgate.net Theoretical studies can be employed to:

Elucidate Reaction Mechanisms: Model the transition states and energy profiles for its synthesis (e.g., via a Swarts-type mechanism) or its subsequent reactions to understand selectivity and reactivity. rsc.org

Analyze Molecular Properties: Calculate bond dissociation energies, molecular orbital energies, and electrostatic potential maps to predict its chemical behavior and potential for intermolecular interactions. nih.govscispace.com

Guide Catalyst Design: Computationally screen potential catalysts for novel synthetic transformations involving this substrate.

Experimental mechanistic studies could complement these computational efforts. Kinetic studies of its formation or derivatization can help validate proposed mechanisms. researchgate.net Spectroscopic techniques could be used to identify reaction intermediates, while the use of radical probes could determine whether radical pathways are involved in new photocatalytic reactions, similar to studies on other fluorination processes. nih.govacs.org Combined experimental and computational investigations into the enzymatic dehalogenation of related dihalopropanes have already provided valuable mechanistic insights, a strategy that could be extended to understand the metabolic fate or biocatalytic potential of this compound. chemrxiv.orgnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.